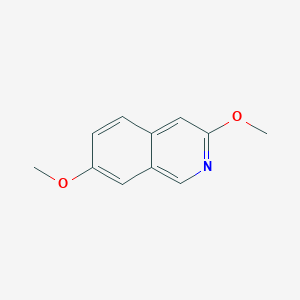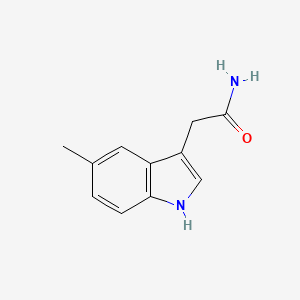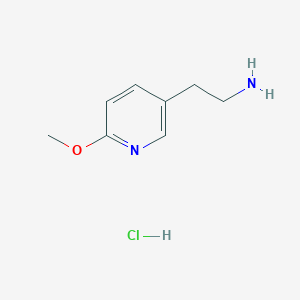
(1S,2R)-1-Amino-7-isopropyl-2,3-dihydro-1H-inden-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,2R)-1-Amino-7-isopropyl-2,3-dihydro-1H-inden-2-ol is a chiral compound with significant applications in various fields, including medicinal chemistry and organic synthesis. This compound is characterized by its unique structure, which includes an amino group and a hydroxyl group attached to an indane ring system. The presence of these functional groups makes it a versatile intermediate in the synthesis of various biologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-1-Amino-7-isopropyl-2,3-dihydro-1H-inden-2-ol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the indane ring system, which can be achieved through various methods, including Friedel-Crafts alkylation or cyclization reactions.
Introduction of Functional Groups: The amino and hydroxyl groups are introduced through selective functionalization reactions. For example, the hydroxyl group can be introduced via hydroboration-oxidation of an alkene, while the amino group can be introduced through reductive amination of a ketone or aldehyde.
Chiral Resolution: The chiral centers are resolved using chiral catalysts or chiral auxiliaries to obtain the desired (1S,2R) configuration.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
(1S,2R)-1-Amino-7-isopropyl-2,3-dihydro-1H-inden-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as tosyl chloride or thionyl chloride.
Common Reagents and Conditions
Oxidation: Chromium trioxide, pyridinium chlorochromate, or potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Tosyl chloride, thionyl chloride, or phosphorus tribromide.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of alkyl halides or other substituted derivatives.
科学的研究の応用
(1S,2R)-1-Amino-7-isopropyl-2,3-dihydro-1H-inden-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of drugs, particularly those targeting neurological and cardiovascular diseases.
Industry: The compound is used in the production of fine chemicals and as a precursor in the synthesis of agrochemicals and polymers.
作用機序
The mechanism of action of (1S,2R)-1-Amino-7-isopropyl-2,3-dihydro-1H-inden-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. For example, the compound may inhibit enzyme activity by forming hydrogen bonds with the active site residues, thereby blocking substrate access.
類似化合物との比較
Similar Compounds
(1S,2R)-1-Amino-2-indanol: Similar structure but lacks the isopropyl group.
(1R,2S)-1-Amino-7-isopropyl-2,3-dihydro-1H-inden-2-ol: Enantiomer with different stereochemistry.
(1S,2R)-1-Hydroxy-7-isopropyl-2,3-dihydro-1H-inden-2-ol: Similar structure but with a hydroxyl group instead of an amino group.
Uniqueness
(1S,2R)-1-Amino-7-isopropyl-2,3-dihydro-1H-inden-2-ol is unique due to the presence of both amino and hydroxyl groups in a specific chiral configuration. This combination of functional groups and stereochemistry imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.
特性
分子式 |
C12H17NO |
|---|---|
分子量 |
191.27 g/mol |
IUPAC名 |
(1S,2R)-1-amino-7-propan-2-yl-2,3-dihydro-1H-inden-2-ol |
InChI |
InChI=1S/C12H17NO/c1-7(2)9-5-3-4-8-6-10(14)12(13)11(8)9/h3-5,7,10,12,14H,6,13H2,1-2H3/t10-,12-/m1/s1 |
InChIキー |
LFJCMAIRHIWPTC-ZYHUDNBSSA-N |
異性体SMILES |
CC(C)C1=CC=CC2=C1[C@@H]([C@@H](C2)O)N |
正規SMILES |
CC(C)C1=CC=CC2=C1C(C(C2)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Methyl-6-oxo-5,7-diazaspiro[3.4]octane-8-carboxylic acid](/img/structure/B11906655.png)






![Isoxazolo[4,5-c]quinolin-3-amine](/img/structure/B11906709.png)
![(R)-2-(Pyrrolidin-2-YL)-3H-imidazo[4,5-C]pyridine](/img/structure/B11906724.png)



![3-(Pyrrolidin-3-YL)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B11906760.png)

